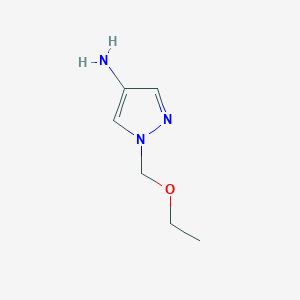
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a methyl group and a chloro group attached to the pyrazole ring .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antitubercular Agents
The compound has been utilized in the design and synthesis of novel heterocyclic chalcones, which show promise as antitubercular agents. This application leverages the compound’s ability to act as a scaffold for creating molecules that can potentially inhibit the growth of Mycobacterium tuberculosis .
Drug Discovery: Antileishmanial and Antimalarial Agents
In drug discovery, this pyrazole derivative has been explored for its antileishmanial and antimalarial properties. Molecular simulation studies have justified its potent in vitro activity against the promastigote form of Leishmania, with a desirable binding pattern in the active site of the target enzyme .
Synthetic Chemistry: Large-Scale Synthesis
The compound is involved in large-scale synthetic processes. It has been used in a sulfone displacement approach for the large-scale synthesis of related pyrimidin-2-amine derivatives, highlighting its versatility in organic synthesis .
Direcciones Futuras
Pyrazole derivatives, including “(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their potential therapeutic applications .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a way that inhibits the growth of certain pathogens .
Biochemical Pathways
Pyrazole derivatives have been associated with the inhibition of certain pathogens, suggesting they may interfere with the biochemical pathways these organisms use for growth and replication .
Result of Action
Some pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine involves the reaction of 4-chloro-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride in the presence of a reducing agent.", "Starting Materials": [ "4-chloro-3-methyl-1H-pyrazole", "Formaldehyde", "Ammonium chloride", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-methyl-1H-pyrazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water or a suitable acid to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
1017785-44-2 |
Nombre del producto |
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine |
Fórmula molecular |
C5H8ClN3 |
Peso molecular |
145.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)